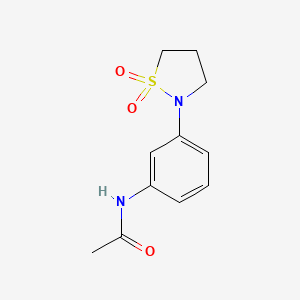

N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)acetamide, commonly known as DPTA, is a chemical compound that has gained significant attention in scientific research for its potential therapeutic applications. It is a derivative of isothiazolidinone, which has been shown to possess anti-inflammatory, anti-tumor, and anti-viral properties. In

Applications De Recherche Scientifique

Novel Compound Characterization and Stability Assessment

Research has explored the crystallization and characterization of various polymorphs, hydrates, and anhydrous forms of related active pharmaceutical ingredients (APIs), shedding light on their stability profiles. One study detailed the rapid conversion of API hydrates to anhydrous forms in aqueous media, highlighting the less stable nature of the hydrates compared to the most stable anhydrous form, which converted into the latter in water within minutes (Petrova et al., 2009). This work underscores the importance of understanding polymorphism and hydration states for the development and storage of pharmaceutical compounds.

Synthesis and Structural Analysis

Efficient synthesis methods have been developed for related compounds, demonstrating their potential utility in pharmaceutical research. For instance, an efficient method was employed for preparing 2-(benzylideneamino)-N-[(R)-2-hydroxy-2-methyl-1-phenylpropyl] acetamide, which exhibited interesting dynamic NMR properties (Samimi et al., 2010). Such studies are crucial for understanding the chemical behavior and potential therapeutic applications of novel compounds.

Antibacterial Activity and Mechanism of Action

The antibacterial properties of oxazolidinone derivatives have been extensively researched, highlighting their unique mechanism of inhibiting bacterial protein synthesis. Research on novel oxazolidinone analogs has shown promising in vitro activities against a variety of clinically important pathogens, indicating their potential as new antibacterial agents (Zurenko et al., 1996). These findings contribute to the ongoing development of antibiotics with novel mechanisms of action to combat resistant bacterial strains.

Antioxidant Activity

The study of new coumarin derivatives has revealed their antioxidant activity, offering insights into the potential therapeutic applications of such compounds in managing oxidative stress-related conditions (Kadhum et al., 2011). This research adds to the growing body of evidence supporting the development of antioxidant therapies.

Anticancer and Antitumor Activities

Several studies have focused on the synthesis and evaluation of thiazole and oxazolidinone derivatives for their anticancer and antitumor activities. These efforts have led to the identification of compounds with potent activity against various cancer cell lines, underscoring the therapeutic potential of such molecules in oncology (Horishny et al., 2021). The ongoing exploration of novel anticancer agents is critical in the fight against cancer, offering hope for more effective and targeted therapies.

Mécanisme D'action

Target of Action

The primary target of N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)acetamide is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, playing a significant role in cell division and proliferation .

Mode of Action

This inhibition could lead to a halt in the cell cycle, preventing cell division and proliferation .

Biochemical Pathways

The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase . This disruption can lead to cell cycle arrest, preventing the cell from dividing and potentially leading to cell death . The downstream effects of this action are still under investigation.

Pharmacokinetics

These properties significantly impact the bioavailability of the compound, determining how much of the drug reaches the target site and how long it remains active in the body .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the inhibition of cell division and proliferation due to the disruption of the cell cycle . This could potentially lead to cell death, particularly in rapidly dividing cells .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its ability to interact with its target .

Propriétés

IUPAC Name |

N-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O3S/c1-9(14)12-10-4-2-5-11(8-10)13-6-3-7-17(13,15)16/h2,4-5,8H,3,6-7H2,1H3,(H,12,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQEFZZLOPNJXHY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC(=CC=C1)N2CCCS2(=O)=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[(3-chloroanilino)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B2414103.png)

![N-(1'-methylspiro[chromane-2,4'-piperidin]-4-yl)but-2-ynamide](/img/structure/B2414109.png)

![N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(trifluoromethyl)benzamide](/img/structure/B2414110.png)

![2-(2-Chlorobenzyl)-1-(4-ethylpiperazin-1-yl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2414112.png)